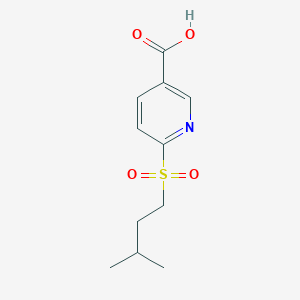
6-(Isopentylsulfonyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Isopentylsulfonyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a sulfonyl group attached to the nicotinic acid ring, specifically at the 6th position, with an isopentyl group attached to the sulfonyl group. Nicotinic acid derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopentylsulfonyl)nicotinic acid typically involves the sulfonation of nicotinic acid followed by the introduction of the isopentyl group. One common method involves the reaction of nicotinic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with isopentyl alcohol in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves large-scale chemical synthesis using readily available starting materials. The process typically includes steps such as sulfonation, esterification, and purification to obtain the final product with high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
6-(Isopentylsulfonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted nicotinic acid derivatives .
科学的研究の応用
6-(Isopentylsulfonyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cardiovascular and metabolic disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of 6-(Isopentylsulfonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .
類似化合物との比較
Similar Compounds
Nicotinic acid (niacin): A well-known vitamin with lipid-lowering effects.
Nicotinamide: A form of vitamin B3 with different pharmacological properties.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.
Uniqueness
6-(Isopentylsulfonyl)nicotinic acid is unique due to the presence of the isopentylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and bioavailability, making it a valuable candidate for various applications .
特性
分子式 |
C11H15NO4S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
6-(3-methylbutylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)5-6-17(15,16)10-4-3-9(7-12-10)11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
InChIキー |
GQKOLSXBJJVQQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



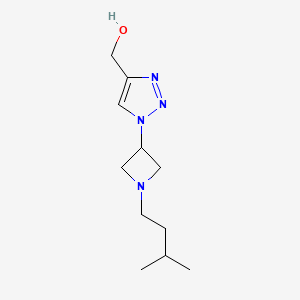


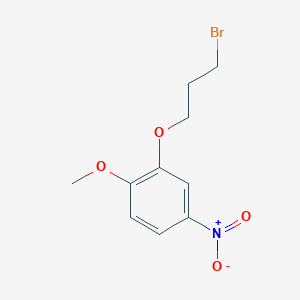

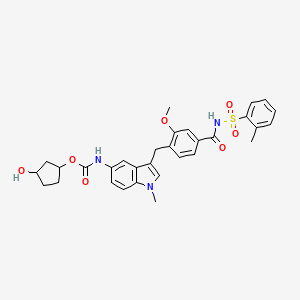
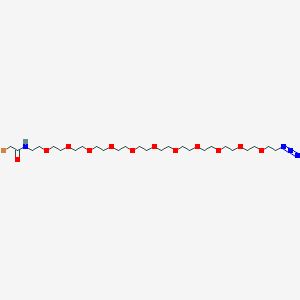
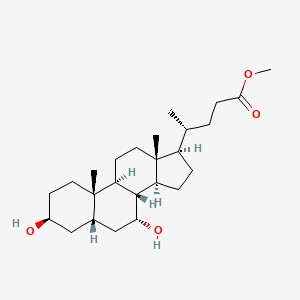
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
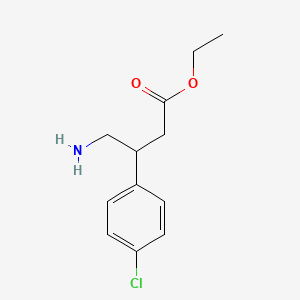

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
